![molecular formula C17H22N2O2 B2844566 N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide CAS No. 2411220-37-4](/img/structure/B2844566.png)
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide is a compound that has gained significant attention in scientific research due to its potential as a pharmacological tool. This compound is a member of the butynamide family and is known for its ability to modify biological processes. In
Mecanismo De Acción
The mechanism of action of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide is not fully understood. However, it is believed to act as a positive allosteric modulator of ion channels and G protein-coupled receptors. This means that it enhances the activity of these proteins without directly binding to them. The exact binding site of this compound is still under investigation.
Efectos Bioquímicos Y Fisiológicos
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It has been shown to enhance the activity of potassium channels, resulting in increased potassium efflux from cells. This can lead to hyperpolarization of the cell membrane and a decrease in excitability. It has also been shown to enhance the activity of calcium channels, resulting in increased calcium influx into cells. This can lead to increased neurotransmitter release and muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide in lab experiments is its ability to selectively modulate ion channels and G protein-coupled receptors. This allows researchers to study the specific effects of these proteins on biological processes. However, one limitation of using this compound is its potential for off-target effects. It is important for researchers to carefully design their experiments to minimize the risk of off-target effects.
Direcciones Futuras
There are several future directions for the study of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide. One direction is to investigate its potential as a therapeutic agent. This compound has been shown to have neuroprotective effects and may have potential for the treatment of neurological disorders. Another direction is to further investigate its mechanism of action. Understanding the exact binding site of this compound can provide valuable insights into the function of ion channels and G protein-coupled receptors. Finally, the development of more selective compounds based on the structure of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide may lead to the development of more effective pharmacological tools.
Métodos De Síntesis
The synthesis of N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide involves several steps. The first step involves the reaction of 4-benzylmorpholine with acetic anhydride to form N-acetyl-4-benzylmorpholine. This intermediate is then reacted with but-2-ynoic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide has been used in various scientific research applications. One of the most common applications is in the study of ion channels. This compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels. It has also been used in the study of G protein-coupled receptors and has been shown to enhance the activity of certain receptors.
Propiedades
IUPAC Name |
N-[2-(4-benzylmorpholin-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-6-17(20)18-10-9-16-14-19(11-12-21-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,9-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWBDOJAQRXIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1CN(CCO1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

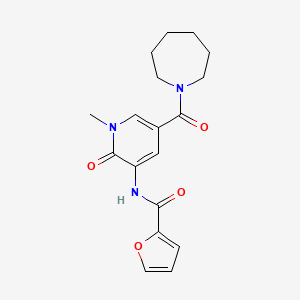
![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)
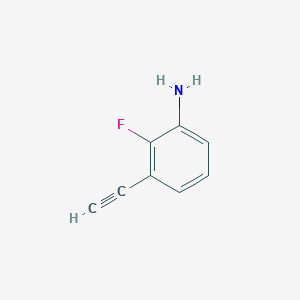
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)
![3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2844495.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
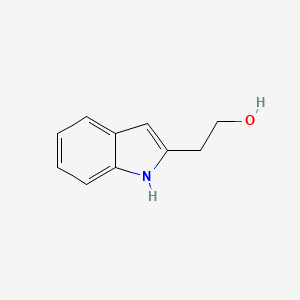
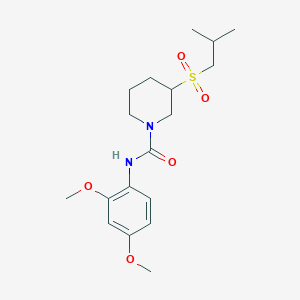
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2844502.png)
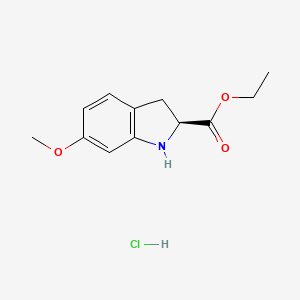
![(6-fluoro-1,1-dioxido-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2844506.png)